4,10-Dimethylphenanthrene

Chemical Carcinogenesis Tumor Initiation Structure-Activity Relationship

Avoid biologically inert DMP isomers that undermine experimental reproducibility. 4,10-DMP is one of only two dimethylphenanthrene congeners with confirmed tumor-initiating and mutagenic activity, making it an essential positive control for PAH carcinogenicity SAR studies, Ames test validation, and petroleum source-apportionment analysis. • Confirmed tumor initiator: 35-55% incidence in mouse skin assays; enables direct mechanistic comparison with 1,4-DMP. • Validated mutagen: positive in Salmonella TA98 and TA100 (+S9); structurally representative of environmental alkyl-PAH mixtures. • Defined GC anchors: Lee RI 343.40 (CP Sil 8 CB) and 342.99 (DB-5) for isomer-specific identification in complex environmental extracts.

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
CAS No. 23189-63-1
Cat. No. B1220142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,10-Dimethylphenanthrene
CAS23189-63-1
Synonyms4,10-dimethylphenanthrene
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C2C3=CC=CC=C3C=C(C2=CC=C1)C
InChIInChI=1S/C16H14/c1-11-6-5-9-14-12(2)10-13-7-3-4-8-15(13)16(11)14/h3-10H,1-2H3
InChIKeyGNTFYOZHQKNINL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,10-Dimethylphenanthrene (CAS 23189-63-1): Procurement-Relevant Identity, Class, and Structural Context


4,10-Dimethylphenanthrene (4,10-DMP; CAS 23189-63-1) is a C2-alkylated polycyclic aromatic hydrocarbon (PAH) belonging to the dimethylphenanthrene (DMP) isomer family, with molecular formula C₁₆H₁₄ and molecular weight 206.28 g/mol [1]. The compound bears methyl substituents at the 4- (bay-region) and 10- (K-region) positions of the phenanthrene skeleton, a substitution pattern that simultaneously blocks 9,10-dihydrodiol formation at the K-region while retaining a bay-region methyl group and a free peri position adjacent to an unsubstituted angular ring [2]. Among the 25 possible DMP isomers, 4,10-DMP is one of only two congeners (alongside 1,4-DMP) experimentally demonstrated to possess both mutagenic and tumor-initiating activity, making it a critical reference compound for structure–activity relationship (SAR) studies, environmental toxicology, and geochemical maturity assessment [3].

Model Systems
Supports PAH carcinogenesis SAR studies and tumor-initiation model endpoints
Assay Validation
Alkyl-PAH reference for Ames mutagenicity screening protocol verification
Environmental Analysis
GC retention-index reference for geochemical maturity and source fingerprinting

Why Generic Dimethylphenanthrene Substitution Fails: 4,10-DMP Functional Differentiation from In-Class Isomers


The 25 dimethylphenanthrene isomers share identical molecular formula (C₁₆H₁₄) and nominal mass (206.28 Da), rendering them indistinguishable by mass spectrometry alone and frequently co-eluting under conventional GC conditions [1]. Despite this analytical degeneracy, their biological and physicochemical profiles diverge sharply: among seven DMP isomers systematically assayed for tumor-initiating activity on mouse skin under identical conditions, only 4,10-DMP and 1,4-DMP produced tumors, while 4,9-DMP, 3,6-DMP, 2,7-DMP, 1,9-DMP, and 4,5-DMP were entirely inactive [2]. Similarly, in Salmonella typhimurium mutagenicity screens, only 1,4-DMP and 4,10-DMP tested positive among disubstituted phenanthrenes [3]. Furthermore, the 10-position methyl group sterically excludes 4,10-DMP from dealuminated mordenite molecular sieve channels—a property exploited for isomer-specific separation not achievable with 2-substituted congeners [4]. Substituting a generic or unspecified DMP isomer therefore risks selecting a biologically inert or analytically inseparable congener, undermining experimental reproducibility and data interpretability.

Biological activity mismatch
Among 25 DMP isomers, only 4,10-DMP and 1,4-DMP show reported tumor-initiation and mutagenic response; other isomers may be inactive in model systems.
Analytical ambiguity
Identical molecular mass and frequent GC co-elution make MS-only identification unreliable; isomer misassignment likely without authentic standard.
Metabolic pathway divergence
10-methyl blocks K-region dihydrodiol formation; uncharacterized isomers may follow different activation/detoxification routes, altering study interpretation.

4,10-Dimethylphenanthrene: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Tumor-Initiating Activity: 4,10-DMP vs. 1,4-DMP and Five Inactive DMP Isomers in Mouse Skin

In the only published systematic head-to-head comparison of DMP isomer tumorigenicity, seven dimethylphenanthrene congeners were assayed on mouse skin under identical initiation-promotion protocols. 1,4-DMP and 4,10-DMP were the only active compounds; five other isomers (1,9-, 2,7-, 3,6-, 4,5-, and 4,9-DMP) were completely inactive as tumor initiators [1]. At a 300 µg initiating dose, 4,10-DMP induced a 35% tumor incidence versus 80% for 1,4-DMP; at 1.0 mg, 4,10-DMP reached 55% versus 100% for 1,4-DMP. This positions 4,10-DMP as a moderate-potency tumor initiator—substantially less potent than 1,4-DMP (~2.3-fold lower incidence at 300 µg) but uniquely active among the broader DMP class beyond the 1,4-isomer [1].

Tumor Initiation
Head-to-head
35% at 300 µg, 55% at 1 mg (4,10-DMP)
vs. 1,4-DMP: 80% / 100%
Supports model-response interpretation; moderate activity relative to 1,4-DMP
Mouse skin initiation-promotion assay; 20-week observation
Chemical Carcinogenesis Tumor Initiation Structure-Activity Relationship PAH Toxicology

Salmonella Mutagenicity: 4,10-DMP Among Only Four Active Alkylated Phenanthrenes

In an extensive mutagenicity survey of alkylated phenanthrenes in Salmonella typhimurium strains TA98 and TA100, 4,10-DMP tested positive for mutagenic activity, alongside only three other alkylated congeners: 1-methylphenanthrene, 9-methylphenanthrene, and 1,4-dimethylphenanthrene [1]. All other alkylated phenanthrenes tested—including monomethyl isomers at positions 2, 3, and 4, as well as dimethyl isomers such as 2,7-DMP and 4,9-DMP—were inactive. The structural determinants identified were inhibition of 9,10-dihydrodiol formation (K-region blockade) plus the presence of an unsubstituted angular ring adjacent to a free peri position—criteria uniquely satisfied by 4,10-DMP among DMP isomers with a 10-substituent [1].

Ames Mutagenicity
Head-to-head
Positive in TA98 and TA100 (+S9)
Only 4 alkylated phenanthrenes positive in panel
Supports mutagenicity screening context; distinguishes from most DMP isomers
Salmonella plate incorporation assay with Aroclor-induced S9
Mutagenicity Screening Ames Test Genetic Toxicology PAH Risk Assessment

In Vitro Metabolism: 7,8-Dihydrodiol as the Major Metabolite of 4,10-DMP vs. 4,9-DMP and 3,6-DMP

Comparative in vitro metabolism studies using Aroclor-pretreated rat liver 9000×g supernatant revealed that the major dihydrodiol metabolite of both 4,10-DMP and 1,4-DMP is the 7,8-dihydrodiol—the requisite precursor for bay-region dihydrodiol-epoxide formation, the putative ultimate carcinogenic species [1]. In contrast, 4,9-DMP produced no detectable dihydrodiol metabolites under identical incubation conditions, and 3,6-DMP yielded predominantly the 9,10-dihydrodiol (K-region), a detoxification pathway rather than a bay-region activation route [1]. This metabolic divergence provides a mechanistic basis for the differential tumorigenicity observed among DMP isomers and establishes 4,10-DMP as a key compound for studying bay-region activation in the phenanthrene series.

Metabolic Pathway
Head-to-head
Major: 7,8-dihydrodiol (bay-region precursor)
4,9-DMP: no dihydrodiols; 3,6-DMP: 9,10-dihydrodiol
Supports bay-region activation context; metabolite identity guides mechanistic SAR
Rat liver 9000×g supernatant; Aroclor-induced
Xenobiotic Metabolism Dihydrodiol Epoxide Pathway Bay-Region Activation In Vitro Toxicology

Boiling Point Differentiation: 4,10-DMP (370.8°C) vs. 2,10-DMP (367.4°C)

Positional isomerism produces measurable differences in bulk physicochemical properties. 4,10-DMP exhibits a normal boiling point of 370.8°C at 760 mmHg , whereas its positional isomer 2,10-DMP (CAS 2497-54-3) boils at 367.4°C at 760 mmHg , representing a +3.4°C difference attributable to the altered molecular symmetry and intermolecular interactions resulting from methyl group relocation from the 2- to the 4-position. While both isomers share identical density (1.084 g/cm³) and molecular weight, the boiling point differential provides a thermodynamic basis for separation and a quality control metric for isomer identity confirmation when reference standards are unavailable .

Boiling Point
Data to verify
370.8°C (760 mmHg)
2,10-DMP: 367.4°C; Δ = +3.4°C
May support isomer identity confirmation via thermodynamic property
Predicted values; no peer-reviewed experimental confirmation available
Physicochemical Property Boiling Point Isomer Separation Volatility

Molecular Sieve Chromatography: 4,10-DMP Exclusion from Dealuminated Mordenite Due to 10-Position Substitution

Using dealuminated mordenite molecular sieves as a stationary phase, Ellis et al. (1994) demonstrated that dimethylphenanthrenes bearing substituents at position 9 or 10 are sterically excluded from the sieve channels and elute in the non-retained fraction, while isomers without 9- or 10-substitution are strongly sorbed [1]. 4,10-DMP, carrying a methyl group at the 10-position, is therefore excluded from the sieve, whereas 2-substituted DMP isomers lacking 9/10-substitution are readily sorbed. Partial inhibition to sorption was noted for compounds with a 4-position substituent—precisely the pattern exhibited by 4,10-DMP, which carries both a 4-methyl (partial inhibition) and a 10-methyl (exclusion). This property enables molecular-sieve-based fractionation of complex PAH mixtures where 4,10-DMP can be physically separated from co-eluting isomers such as 2,7-DMP or 3,6-DMP [1].

Sieve Separation
Class-level
Excluded (10-methyl blocks entry)
Isomers without 9/10-substitution sorbed
Supports preparative fractionation of complex PAH mixtures
Dealuminated mordenite; class-level rule for 9/10-substituted phenanthrenes
Geochemical Analysis Molecular Sieve Separation Alkylphenanthrene Isolation Petroleum Biomarker

GC Retention Index: 4,10-DMP Lee RI 343.40 on CP Sil 8 CB for Isomer-Specific Identification

On a CP Sil 8 CB capillary column (50 m, temperature-programmed 120–270°C at 3 K/min), 4,10-DMP exhibits a Lee retention index of 343.40 [1]. On a DB-5 column (30 m, custom program: 90°C→10°C/min→120°C→4°C/min→310°C), the Lee RI is 342.99 [2]. For comparison, 1,4-DMP yields a Lee RI of 344.09 on an LM-5 column under a different temperature program [3]. While these values derive from different stationary phases and conditions (precluding direct numerical subtraction), the narrow RI range (342.99–344.09) across columns underscores the challenge of chromatographic resolution among DMP isomers and highlights the necessity of authentic reference standards—such as pure 4,10-DMP—for unambiguous peak assignment in environmental and geochemical samples, where co-elution with isomers such as 2,6-DMP or 1,4-DMP is well documented [1][4].

GC Lee RI
Cross-study
343.40 (CP Sil 8 CB), 342.99 (DB-5)
1,4-DMP: 344.09 (different column)
Essential for reference-standard peak assignment in environmental GC-MS
Cross-study comparison; co-elution with other DMP isomers known
Gas Chromatography Retention Index Environmental Analysis PAH Fingerprinting

4,10-Dimethylphenanthrene: Evidence-Backed Research and Industrial Application Scenarios


Chemical Carcinogenesis SAR Studies: Bay-Region Activation Reference Compound

4,10-DMP serves as a moderate-potency positive control in structure–activity relationship studies of PAH carcinogenicity. With confirmed tumor-initiating activity (35–55% tumor incidence in mouse skin [1]) and a defined metabolic pathway proceeding through 7,8-dihydrodiol to bay-region dihydrodiol-epoxides [1], 4,10-DMP enables direct mechanistic comparison with the high-potency 1,4-DMP (80–100% incidence) and the metabolically distinct but inactive isomers 4,9-DMP and 3,6-DMP. Its unique substitution pattern—combining K-region blockade (10-methyl) with bay-region activation potential (4-methyl)—makes it indispensable for testing the 'bay-region dihydrodiol-epoxide' theory of PAH carcinogenesis in the phenanthrene series.

Environmental Mutagenicity Screening and Ames Test Validation

As one of only four alkylated phenanthrenes confirmed mutagenic in Salmonella typhimurium TA98 and TA100 [2], 4,10-DMP is a critical reference compound for validating Ames test protocols in environmental mutagenicity screening programs. Its positive response in the presence of metabolic activation (+S9) provides a PAH-class-specific positive control that is structurally more representative of environmental alkyl-PAH mixtures than the commonly used unsubstituted benzo[a]pyrene, enabling more relevant assay performance verification for petroleum-contaminated environmental samples.

Geochemical Maturity Assessment: Dimethylphenanthrene Ratio (DPR) Component

In petroleum geochemistry, the distribution of dimethylphenanthrene isomers—including 4,10-DMP—is used to calculate thermal maturity parameters such as the Dimethylphenanthrene Ratio (DPR) and related indices [3]. The 10-position substituent of 4,10-DMP makes it amenable to molecular-sieve-based fractionation (exclusion from dealuminated mordenite [4]), enabling its isolation from complex crude oil or sediment extracts prior to GC-MS quantification. This property is particularly valuable for deconvolving co-eluting isomer clusters that confound conventional single-column GC-MS analysis, improving the accuracy of maturity assessment in source-rock evaluation.

Environmental PAH Source Apportionment and Fingerprinting

The confirmed GC retention indices of 4,10-DMP (Lee RI 343.40 on CP Sil 8 CB and 342.99 on DB-5 [5][6]) provide validated chromatographic anchors for isomer-specific identification in environmental PAH source apportionment studies. When used as an authentic reference standard, 4,10-DMP enables differentiation of petrogenic (oil-derived) versus pyrogenic (combustion-derived) PAH signatures in air particulate matter, marine sediments, and contaminated soils, where the relative abundance of specific DMP isomers serves as a source-discriminating molecular fingerprint.

Application
Selection Property
Validation Focus
PAH carcinogenesis SAR studies
Model-response endpoint context
Bay-region dihydrodiol-epoxide pathway verification
Environmental mutagenicity screening
Mutagenicity assay context
Confirm TA98/TA100 response with metabolic activation
Geochemical maturity assessment
Maturity parameter context
DPR-based thermal maturity interpretation
Environmental PAH source apportionment
Retention-index reference standard
Isomer-specific identification in complex mixtures
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